Cas no 181296-58-2 (1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine)

1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine 化学的及び物理的性質
名前と識別子
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- 1,2-DI-TERT-BUTYL 4-(HYDROXYMETHYL)PYRAZOLIDINE-1,2-DICARBOXYLATE
- F94776
- 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine
- 181296-58-2
-
- インチ: 1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(9-17)8-16(15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3
- InChIKey: YZIABOYUGLSIJM-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(CO)CN1C(=O)OC(C)(C)C)=O
計算された属性
- 精确分子量: 302.18417193g/mol
- 同位素质量: 302.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 361
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 79.3Ų
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB592430-250mg |
Di-t-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate; . |
181296-58-2 | 250mg |
€604.50 | 2024-07-20 | ||
abcr | AB592430-1g |
Di-t-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate; . |
181296-58-2 | 1g |
€1148.50 | 2024-07-20 | ||
abcr | AB592430-100mg |
Di-t-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate; . |
181296-58-2 | 100mg |
€395.20 | 2024-07-20 |
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine 関連文献
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidineに関する追加情報
1,2-Bis-Boc-4-(Hydroxymethyl)Pyrazolidine: A Comprehensive Overview
1,2-Bis-Boc-4-(Hydroxymethyl)Pyrazolidine (CAS No. 181296-58-2) is a versatile compound with significant applications in organic synthesis and medicinal chemistry. This compound, often abbreviated as Boc-Pyrazolidine, belongs to the class of protected amino alcohols, which are widely used as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The structure of 1,2-Bis-Boc-4-(Hydroxymethyl)Pyrazolidine features a pyrazolidine ring with two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl substituent, making it a valuable building block in modern organic chemistry.
The synthesis of 1,2-Bis-Boc-4-(Hydroxymethyl)Pyrazolidine typically involves the protection of amines using Boc groups, followed by the introduction of the hydroxymethyl functionality. This process is highly efficient and can be carried out under mild conditions, ensuring the stability of the Boc protecting groups. Recent advancements in catalytic asymmetric synthesis have further expanded the utility of this compound by enabling the preparation of enantiomerically pure derivatives, which are crucial for drug discovery.
One of the most notable applications of 1,2-Bis-Boc-4-(Hydroxymethyl)Pyrazolidine is in the field of peptide synthesis. The Boc groups provide excellent protection during peptide coupling reactions, while the hydroxymethyl group serves as a handle for further functionalization. This compound has been employed in the construction of bioactive peptides and cyclic structures, demonstrating its importance in medicinal chemistry. Moreover, its ability to undergo various transformations, such as nucleophilic substitutions and eliminations, makes it a valuable substrate for exploring new reaction pathways.
Recent studies have highlighted the potential of 1,2-Bis-Boc-4-(Hydroxymethyl)Pyrazolidine in the development of enzyme inhibitors and bioconjugates. For instance, researchers have utilized this compound to design inhibitors targeting kinases and proteases, which are implicated in various diseases such as cancer and neurodegenerative disorders. The ease with which this compound can be modified has also facilitated its use in click chemistry and other modular approaches to molecule assembly.
In addition to its role in therapeutic development, 1,2-Bis-Boc-4-(Hydroxymethyl)Pyrazolidine has found applications in materials science. Its ability to form stable amide bonds has led to its incorporation into polymeric materials with tailored properties. For example, it has been used as a monomer in the synthesis of biodegradable polymers for drug delivery systems. These polymers exhibit controlled degradation profiles, making them ideal for sustained-release applications.
The growing interest in green chemistry has also influenced the use of 1,2-Bis-Boc-4-(Hydroxymethyl)Pyrazolidine. Researchers have explored environmentally friendly methods for its synthesis and application, such as using microwave-assisted reactions or enzymatic catalysis. These approaches not only enhance the sustainability of chemical processes but also improve the efficiency and selectivity of reactions involving this compound.
Looking ahead, 1,2-Bis-Boc-4-(Hydroxymethyl)Pyrazolidine is expected to play an increasingly important role in the development of novel therapeutics and advanced materials. Its unique combination of functional groups and versatility make it an indispensable tool for chemists across various disciplines. As research continues to uncover new applications and optimization strategies for this compound, its impact on both academic and industrial settings will undoubtedly grow.
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